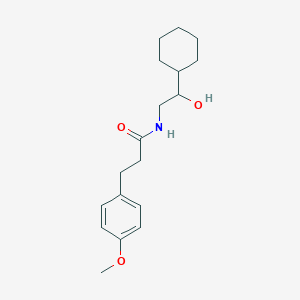

![molecular formula C24H25N5O4 B2918403 N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251579-93-7](/img/structure/B2918403.png)

N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.

BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) has shown potential anti-inflammatory and antinociceptive activities, supporting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Peripheral Benzodiazepine Receptor Ligands

Studies on 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have demonstrated their utility as selective ligands for the Peripheral Benzodiazepine Receptor (PBR), with implications for modulating steroid biosynthesis in glioma cells (Selleri et al., 2005).

Drug Hydrate to Anhydrous Form Conversion

Investigations into the conversion of API hydrates to anhydrous forms in aqueous media have provided insights into the stability and conversion rates of pharmaceutical compounds, essential for drug formulation and stability studies (Petrova et al., 2009).

Antitumor and Enzyme Inhibition Activities

Research on N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its derivatives has shown potent inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), with implications for antitumor therapy (Gangjee et al., 2005).

Crystal Structure Analysis

Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have provided valuable information on the molecular conformations and potential interactions of these compounds, contributing to drug design and development (Subasri et al., 2016).

Mechanism of Action

Target of Action

The primary target of CCG-282847 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are often dysregulated in cancer .

Mode of Action

CCG-282847 acts by inhibiting the RhoA transcriptional signaling pathway . It blocks the serum response element (SRE)-driven transcription stimulated by various activators of the Rho pathway . The compound’s action is thought to target the MKL/SRF-dependent transcriptional activation without altering DNA binding .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-282847 . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . Inhibition of this pathway by CCG-282847 could serve as a potential therapeutic strategy for cancer .

Result of Action

CCG-282847 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . Moreover, it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . CCG-282847 also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

Action Environment

The environment in which CCG-282847 acts is primarily the cellular environment of cancer cells, particularly those with overexpression of RhoC

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-17-13-23(31-15-22(30)26-18-7-8-20-21(14-18)33-16-32-20)27-24(25-17)29-11-9-28(10-12-29)19-5-3-2-4-6-19/h2-8,13-14H,9-12,15-16H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFDFGIEHNKFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-oxo-4-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2918324.png)

![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)

![3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide](/img/structure/B2918330.png)

![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2918332.png)

![(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2918337.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2918338.png)

![tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2918339.png)

![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2918340.png)